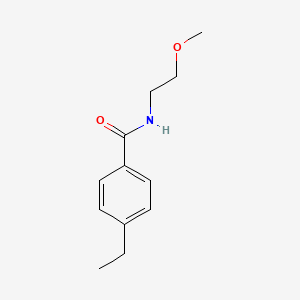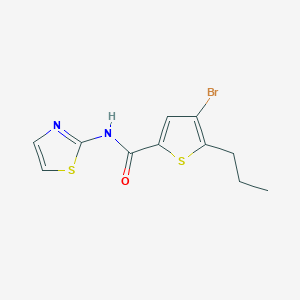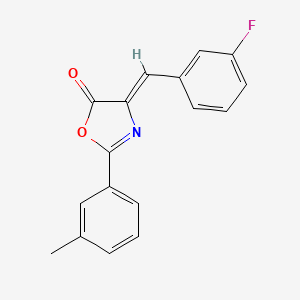
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide
説明
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. It is widely used in agriculture to control mites, insects, and other pests that damage crops. Pyridaben has a unique mode of action that makes it highly effective against a broad range of pests. In
科学的研究の応用
Pyridaben has been extensively studied for its efficacy as a pesticide in agriculture. It has been shown to be highly effective against a broad range of pests, including mites, aphids, and whiteflies. Pyridaben has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
作用機序
Pyridaben has a unique mode of action that targets the mitochondrial complex I in the respiratory chain of the pests. By inhibiting the complex I, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide disrupts the energy production of the pests and leads to their death. This mode of action is highly effective against pests that have developed resistance to other pesticides.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects. Pyridaben can also have negative effects on non-target organisms such as earthworms and soil microorganisms. Additionally, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide can accumulate in the soil and water, leading to potential environmental contamination.
実験室実験の利点と制限
Pyridaben has several advantages for use in lab experiments. It is highly effective against a broad range of pests and has a unique mode of action that makes it useful for studying pest resistance. Additionally, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is easy to apply and has a low mammalian toxicity. However, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide can be toxic to non-target organisms and can accumulate in the environment, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide. One area of focus is the development of new formulations that are more environmentally friendly and have lower toxicity to non-target organisms. Additionally, research is needed to understand the potential long-term effects of 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide on the environment and human health. Finally, there is a need for more research on the potential therapeutic applications of 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide, particularly in the treatment of cancer and other diseases.
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is a highly effective pesticide with a unique mode of action that makes it useful in agriculture and scientific research. While it has several advantages, it is important to consider the potential environmental and health impacts of 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide and to continue to develop new formulations that are more sustainable and safe. Further research is also needed to explore the potential therapeutic applications of 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)propanamide.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-8-13(17)14(9-10)21-12(3)16(20)19-15-6-4-5-11(2)18-15/h4-9,12H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQDAYAXQNYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1H-benzimidazol-2-yl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4849962.png)



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849993.png)
![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4850023.png)
![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)
![2-methyl-2-[1-[3-(4-morpholinyl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-1-propanol](/img/structure/B4850038.png)

![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)
